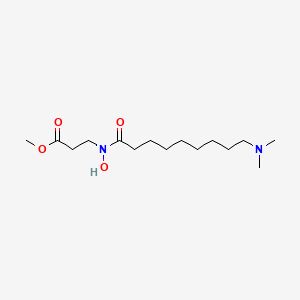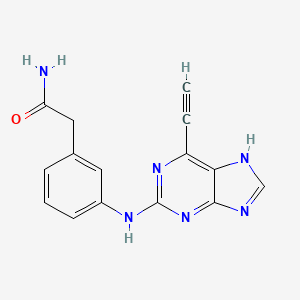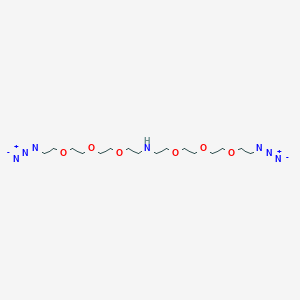
NH-bis(PEG3-azide)
Vue d'ensemble
Description
NH-bis(PEG3-azide): , also known as bis(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)amine, is a polyethylene glycol-based compound. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound contains two azide groups, making it a valuable reagent in click chemistry, particularly for copper-catalyzed azide-alkyne cycloaddition reactions .
Mécanisme D'action
Target of Action
NH-bis(PEG3-azide) is a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are composed of two distinct ligands joined by a linker . One of these ligands binds to a specific protein target, while the other binds to an E3 ubiquitin ligase .
Mode of Action
The mode of action of NH-bis(PEG3-azide) involves the interaction of the compound with its targets, leading to changes in the target proteins. When the PROTAC binds to both the target protein and the E3 ligase, it triggers the ubiquitin-proteasome system within cells to degrade the target protein . This provides a mechanism for targeted protein degradation .
Biochemical Pathways
The biochemical pathway affected by NH-bis(PEG3-azide) is the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within cells . By triggering this system, NH-bis(PEG3-azide) can selectively degrade target proteins .
Pharmacokinetics
As a protac linker, it is designed to improve the bioavailability of the protac molecules it helps to synthesize .
Result of Action
The result of the action of NH-bis(PEG3-azide) is the degradation of the target protein. This is achieved through the ubiquitin-proteasome system, which is triggered when the PROTAC molecule binds to both the target protein and the E3 ligase .
Action Environment
The action environment of NH-bis(PEG3-azide) is within the cells where the ubiquitin-proteasome system operates
Analyse Biochimique
Biochemical Properties
NH-bis(PEG3-azide) is known for its role in biochemical reactions, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras). PROTACs are composed of two distinct ligands connected by a linker, one of which binds to a specific protein target, while the other binds to an E3 ubiquitin ligase. NH-bis(PEG3-azide) serves as the linker in these reactions, enabling the selective degradation of target proteins through the ubiquitin-proteasome system . The azide group in NH-bis(PEG3-azide) interacts with alkyne-containing molecules, facilitating the formation of triazole linkages, which are crucial for the stability and functionality of PROTACs .
Cellular Effects
NH-bis(PEG3-azide) influences various cellular processes by facilitating the degradation of target proteins. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by promoting the selective degradation of specific proteins. For example, the use of NH-bis(PEG3-azide) in PROTACs can lead to the degradation of proteins involved in cell cycle regulation, apoptosis, and other critical cellular functions . The ability to selectively degrade target proteins makes NH-bis(PEG3-azide) a valuable tool in cellular biology research.
Molecular Mechanism
The molecular mechanism of NH-bis(PEG3-azide) involves its role as a linker in PROTACs. When NH-bis(PEG3-azide) is used in the synthesis of PROTACs, it facilitates the binding of the target protein to the E3 ubiquitin ligase. This interaction triggers the ubiquitination of the target protein, marking it for degradation by the proteasome . The azide group in NH-bis(PEG3-azide) enables the formation of stable triazole linkages with alkyne-containing molecules, ensuring the stability and functionality of the PROTACs .
Temporal Effects in Laboratory Settings
In laboratory settings, NH-bis(PEG3-azide) has shown stability under various conditions. It can be stored in its pure form at -20°C for up to three years and in solution at -80°C for up to six months . The long-term effects of NH-bis(PEG3-azide) on cellular function have been observed in both in vitro and in vivo studies, where it has demonstrated consistent performance in facilitating protein degradation over time .
Dosage Effects in Animal Models
The effects of NH-bis(PEG3-azide) vary with different dosages in animal models. Studies have shown that at lower dosages, NH-bis(PEG3-azide) effectively promotes the degradation of target proteins without causing significant toxicity . At higher dosages, there may be threshold effects and potential adverse effects, including toxicity and off-target protein degradation . It is essential to optimize the dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
NH-bis(PEG3-azide) is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the selective degradation of target proteins . The azide group in NH-bis(PEG3-azide) enables its incorporation into PROTACs, which are then metabolized through the ubiquitin-proteasome pathway .
Transport and Distribution
Within cells and tissues, NH-bis(PEG3-azide) is transported and distributed through interactions with transporters and binding proteins. The compound’s PEG-based structure allows for efficient transport and distribution, ensuring its availability for biochemical reactions . The azide group in NH-bis(PEG3-azide) facilitates its localization and accumulation in specific cellular compartments, enhancing its effectiveness in protein degradation .
Subcellular Localization
NH-bis(PEG3-azide) exhibits subcellular localization that is crucial for its activity and function. The compound’s PEG-based structure and azide group enable it to target specific compartments or organelles within the cell . This targeted localization ensures that NH-bis(PEG3-azide) can effectively participate in biochemical reactions, such as the formation of PROTACs, within the desired subcellular regions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: NH-bis(PEG3-azide) is synthesized through a multi-step process involving the reaction of polyethylene glycol with azide-containing reagents. The typical synthetic route includes:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated using a suitable activating agent such as tosyl chloride.
Azidation: The activated polyethylene glycol is then reacted with sodium azide to introduce azide groups.
Purification: The resulting product is purified using techniques such as column chromatography to obtain NH-bis(PEG3-azide) with high purity.
Industrial Production Methods: Industrial production of NH-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade activating agents.
Azidation in Bulk: The activated polyethylene glycol is reacted with sodium azide in large reactors.
Purification and Quality Control: The product is purified using industrial chromatography techniques and subjected to rigorous quality control to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: NH-bis(PEG3-azide) undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide groups of NH-bis(PEG3-azide) reacting with alkyne-containing molecules in the presence of copper catalysts to form triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of azide groups with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAC: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents at room temperature.
SPAAC: Does not require a catalyst and can be performed in various solvents at room temperature.
Major Products:
Triazoles: Formed from CuAAC reactions.
Cycloaddition Products: Formed from SPAAC reactions.
Applications De Recherche Scientifique
NH-bis(PEG3-azide) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids to various surfaces or other molecules.
Medicine: Utilized in the development of targeted drug delivery systems and imaging probes for diagnostic purposes.
Industry: Applied in the creation of controlled release systems and functionalized nanoparticles for various industrial applications.
Comparaison Avec Des Composés Similaires
NH-bis(PEG4-azide): Similar to NH-bis(PEG3-azide) but with an additional ethylene glycol unit, providing greater flexibility and length.
NH-bis(PEG2-azide): Contains one less ethylene glycol unit, making it shorter and less flexible than NH-bis(PEG3-azide).
NH-bis(PEG6-azide): Contains three additional ethylene glycol units, offering even greater length and flexibility.
Uniqueness: NH-bis(PEG3-azide) strikes a balance between flexibility and length, making it an ideal linker for various applications. Its azide groups enable efficient click chemistry reactions, and its polyethylene glycol backbone provides biocompatibility and solubility in aqueous environments .
Propriétés
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N7O6/c17-22-20-3-7-26-11-15-28-13-9-24-5-1-19-2-6-25-10-14-29-16-12-27-8-4-21-23-18/h19H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYUGXCRFRUVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])NCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118236 | |
| Record name | 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258939-39-7 | |
| Record name | 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258939-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


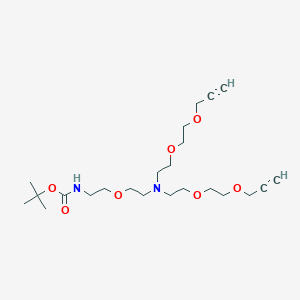
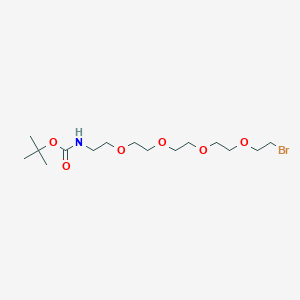
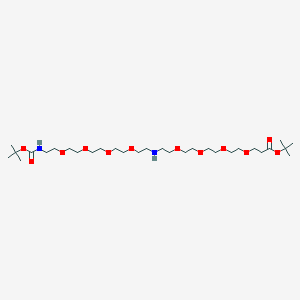
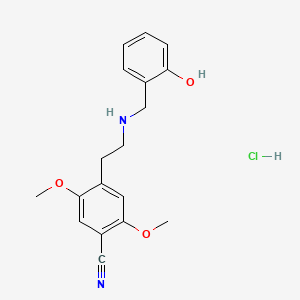
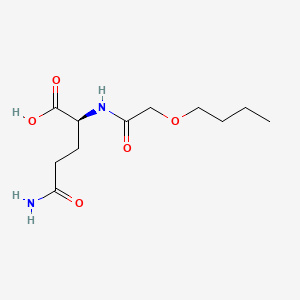

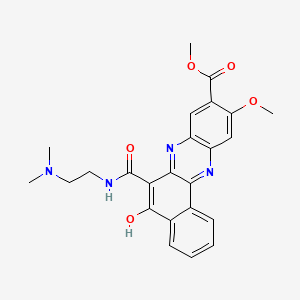
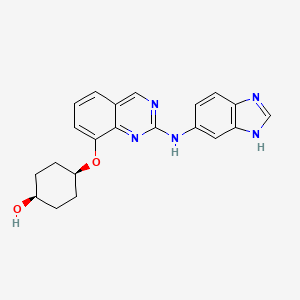
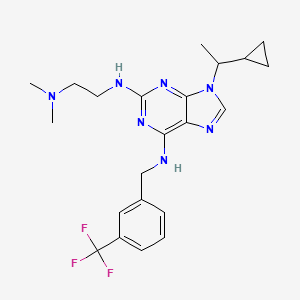
![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)
